3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide
Description
Rationale for Hybrid Sulfonamide-Tetrazole Architectures in Targeted Drug Design
The strategic fusion of sulfonamide and tetrazole groups addresses critical challenges in modern therapeutics, including drug resistance and off-target effects. Sulfonamides, characterized by their -SO₂NH₂ moiety, exhibit broad-spectrum biological activity by mimicking para-aminobenzoic acid (PABA), a substrate critical for bacterial folate synthesis. This mechanism underpins their historical use as antibiotics, but structural limitations—such as susceptibility to enzymatic degradation—have driven innovations like hybridization with tetrazoles.
Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, serve as bioisosteric replacements for carboxylic acids. Their metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions make them ideal for enhancing target affinity. In this compound, the tetrazole ring at the N-terminal position introduces a rigid, planar structure that complements the sulfonamide’s conformational flexibility. This duality enables simultaneous interactions with hydrophobic pockets and polar regions of target proteins, as demonstrated in recent crystallographic studies of analogous compounds.
Table 1: Comparative Properties of Sulfonamide-Tetrazole Hybrids vs. Parent Pharmacophores
| Property | Sulfonamide | Tetrazole | Hybrid Architecture |
|---|---|---|---|
| Metabolic Stability | Moderate | High | Enhanced |
| Hydrogen Bond Capacity | 2-3 Donor/Acceptors | 2-3 Donor/Acceptors | 4-6 Donor/Acceptors |
| LogP (Lipophilicity) | ~1.5 | ~0.8 | ~2.1 |
| Target Residence Time | Short | Moderate | Prolonged |
The azepane ring further augments these properties by introducing a seven-membered saturated heterocycle. Its chair-like conformation reduces steric strain compared to smaller rings, while the nitrogen atom provides a site for additional functionalization or hydrogen bonding. Computational modeling of this compound reveals that the azepane’s equatorial sulfonamide group optimally orients the molecule for interaction with enzymatic active sites, particularly those requiring deep cavity penetration.
Strategic Positioning Within Azepane-Containing Bioactive Scaffolds
Azepane derivatives occupy a unique niche in medicinal chemistry due to their balanced lipophilicity and water solubility. The seven-membered ring’s puckered conformation allows for adaptive binding to both rigid and flexible protein domains, a feature exploited in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. In this compound, the azepane’s sulfonamide substituent serves dual roles:
- Electronic Modulation : The electron-withdrawing sulfonyl group polarizes the azepane nitrogen, enhancing its hydrogen-bond-accepting capacity while maintaining the ring’s overall hydrophobicity.
- Stereochemical Control : The chair conformation positions the sulfonamide oxygen atoms in a pseudo-axial orientation, minimizing steric clashes with ortho-substituents on the benzamide core.
Synthetic Pathways and Key Intermediates
The compound’s synthesis typically follows a convergent approach:
- Azepane Sulfonamide Formation : Reacting azepane with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions yields 3-nitro-4-methyl-N-(azepan-1-yl)benzenesulfonamide. Catalytic hydrogenation reduces the nitro group to an amine.
- Tetrazole Installation : The primary amine undergoes cycloaddition with sodium azide and triethyl orthoformate in glacial acetic acid, forming the 1H-tetrazol-5-yl group via the Huisgen reaction.
- Benzamide Coupling : Finally, the sulfonamide intermediate is acylated with 4-methylbenzoyl chloride, followed by purification via column chromatography.
Table 2: Key Reaction Conditions for Tetrazole Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | >90% above 80°C |
| Solvent | Glacial Acetic Acid | Prevents side reactions |
| Sodium Azide Equivalence | 1.1–1.3 eq | Maximizes cyclization |
| Reaction Time | 5–6 hours | Completes conversion |
This synthetic route highlights the importance of stepwise functionalization to prevent undesired side reactions, particularly during tetrazole formation where competing pathways could yield regioisomers. The final product’s purity (>98%) is confirmed via reversed-phase HPLC and ¹H-NMR spectroscopy, with characteristic signals at δ 8.21 ppm (tetrazole C-H) and δ 3.45–3.62 ppm (azepane methylene protons).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-11-6-7-12(14(22)16-15-17-19-20-18-15)10-13(11)25(23,24)21-8-4-2-3-5-9-21/h6-7,10H,2-5,8-9H2,1H3,(H2,16,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVHLFUXYMOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azepane sulfonyl group is introduced through a sulfonylation reaction, where azepane is reacted with a sulfonyl chloride derivative under basic conditions. The tetrazole ring is then formed via a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile, under acidic or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane sulfonyl group and tetrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
The following table and analysis compare the target compound with three structurally related benzamide derivatives, emphasizing molecular features, physical properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
Target Compound
- The sulfonamide group may engage in hydrogen bonding with biological targets .
- Tetrazole : The tetrazole’s acidity enhances solubility in basic environments, mimicking carboxylate behavior while resisting enzymatic degradation .
- Methyl Substituent : The 4-methyl group on the benzamide may stabilize hydrophobic interactions in binding pockets.
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Isoxazole-Thiadiazole Core : The fused heterocycles create a planar structure conducive to π-π stacking. The isoxazole’s electronegative oxygen may participate in dipole interactions.
- Lower Molecular Weight : Reduced steric bulk compared to the target compound could favor faster metabolic clearance .
Nilotinib HCl Monohydrate (NHM)
- Trifluoromethyl and Imidazole : The CF₃ group enhances metabolic stability and lipophilicity, while the imidazole moiety coordinates with metal ions in kinase active sites.
- Pharmaceutical Relevance : As a tyrosine kinase inhibitor, NHM’s crystalline forms and hydrochloride salt optimize solubility and bioavailability .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- High Melting Point (290°C) : Suggests strong crystalline packing, which may correlate with thermal stability and slow dissolution .
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s tetrazole and sulfonamide groups likely improve aqueous solubility over purely aromatic analogs (e.g., Compound 6). However, NHM’s hydrochloride salt formulation offers superior solubility in physiological conditions .
- Metabolic Stability : The azepane ring in the target compound may reduce oxidative metabolism compared to smaller heterocycles (e.g., isoxazole in Compound 6).
- Bioavailability : The target’s molecular weight (424.5 g/mol) falls within Lipinski’s rule-of-five guidelines, suggesting favorable oral absorption, unlike bulkier derivatives such as NHM .
Biological Activity
3-(azepan-1-ylsulfonyl)-4-methyl-N-(1H-tetrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant data and findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Sulfonyl group : Enhances solubility and biological activity.
- Tetrazole moiety : Known for its diverse pharmacological properties.
This structural diversity contributes to its potential applications in drug development, particularly in targeting various biological pathways.
Synthesis Methods
The synthesis of this compound can be approached through several methods, including:
- Condensation reactions : Combining azepane derivatives with sulfonyl and tetrazole components.
- Cyclization techniques : Facilitating the formation of the tetrazole ring under specific conditions.
Optimizing reaction conditions such as temperature, solvent choice, and time is crucial for maximizing yield and purity.
The compound's mechanism of action is likely multifaceted, involving interactions with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact targets are still under investigation but may include:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor modulation : Influencing signaling cascades involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have shown that tetrazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity against cancer cell lines : The compound demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Compounds with tetrazole moieties are known for their antimicrobial activities. In vitro studies have indicated:
- Bactericidal effects : The compound may inhibit the growth of pathogenic bacteria, although specific data on this compound's efficacy is still emerging .
Anti-inflammatory Effects
Given the presence of the sulfonyl group, the compound may also exhibit anti-inflammatory properties, which are common among benzamide derivatives.
Data Table: Biological Activities Overview
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Significant cytotoxicity against cancer cells | |
| Antimicrobial | Potential bactericidal effects | |
| Anti-inflammatory | Possible anti-inflammatory effects |
Case Studies
Recent studies have explored the biological activity of related compounds in the tetrazole class. For example:
- A series of 1H-tetrazol derivatives were synthesized and evaluated for their anticancer properties. Compounds showed varying levels of cytotoxicity against different cancer cell lines, indicating that structural modifications can enhance biological activity .
Comparative Analysis
A comparative analysis with similar compounds indicates that modifications to the azepane and sulfonyl groups can significantly influence biological activity. For instance:
- Similar Compounds :
- 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide showed distinct mechanisms of action compared to this compound .
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound Name | Key Modifications | Observed Activity | Reference |
|---|---|---|---|
| N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Hydroxy group at position 3 | Enhanced specificity for COX-2 | |
| 4-Chloro-N-(thiazol-2-yl)benzamide | Chlorine substitution | Increased kinase inhibition |
Basic: What structural features influence its reactivity and bioactivity?
- Azepane-sulfonyl group : Enhances solubility and mediates interactions with hydrophobic enzyme pockets .
- Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving metabolic stability .
- 4-Methylbenzamide core : Stabilizes π-π stacking with aromatic residues in target proteins .
Advanced: What computational methods predict pharmacokinetic properties?
- Molecular Docking : Tools like AutoDock Vina model interactions with cytochrome P450 enzymes to assess metabolic pathways .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with logP values to predict blood-brain barrier permeability .
- MD Simulations : Simulate aqueous solubility using force fields (e.g., AMBER) to optimize formulation strategies .
Basic: How do researchers validate purity and stability post-synthesis?
- HPLC-PDA : Monitors purity (>98%) and detects degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage recommendations .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
- In Vitro Hepatotoxicity Assays : Use HepG2 cells to screen for CYP3A4/2D6 inhibition .
- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) linked to off-target effects .
- Comparative Toxicology : Benchmark against structurally related compounds with established safety profiles (see Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
